Dolutegravir-d6

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

Dolutegravir-d6 is the optimal SIL-IS for dolutegravir LC-MS/MS quantification in biological matrices. The +6 Da mass shift and >98% isotopic purity eliminate cross-talk with the analyte’s natural isotopic peaks, ensuring high precision (CV ≤9.1%) and accuracy (deviation ≤6.5%) across 5–10,000 ng/mL. Unlike d3 or d5 variants, d6 co-elutes without inverse isotope effect, critical for method validation and incurred sample reanalysis. Ideal for therapeutic drug monitoring, bioequivalence studies, and pediatric PK trials. RUO.

Molecular Formula C20H19F2N3O5
Molecular Weight 425.4 g/mol
Cat. No. B15144402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolutegravir-d6
Molecular FormulaC20H19F2N3O5
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1/i1D3,7D2,10D
InChIKeyRHWKPHLQXYSBKR-FCNOLGEFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dolutegravir-d6: Analytical Performance and Procurement Specifications for a Stable Isotope-Labeled HIV Integrase Inhibitor Internal Standard


Dolutegravir-d6 (S/GSK1349572-d6, CAS 1407166-95-3) is a deuterium-labeled analog of the HIV-1 integrase strand transfer inhibitor (INSTI) dolutegravir, wherein six hydrogen atoms are replaced by deuterium . It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of dolutegravir in biological matrices [1]. As a research-use-only (RUO) compound, it retains the same core pharmacological mechanism as the parent molecule, inhibiting HIV-1 integrase-catalyzed strand transfer with a reported IC50 of 2.7 nM, but its procurement and application are governed by its unique analytical characteristics rather than therapeutic efficacy .

Why Dolutegravir-d6 Cannot Be Substituted with Unlabeled Dolutegravir or Other Analogs in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, the internal standard (IS) must co-elute with the analyte and exhibit near-identical ionization efficiency to correct for matrix effects and sample preparation variability. Unlabeled dolutegravir is the analyte itself and cannot serve as an IS [1]. Other stable isotope-labeled dolutegravir variants (e.g., dolutegravir-d3, dolutegravir-d5, dolutegravir-13C6) may present different chromatographic retention times due to the inverse isotope effect or yield distinct MS/MS fragmentation patterns, potentially compromising assay accuracy and precision [2]. Furthermore, the degree of deuterium incorporation directly impacts the isotopic purity and the absence of 'cross-talk' between the analyte and IS mass channels; a lower degree of deuteration (e.g., d3) increases the risk of spectral overlap with the analyte's natural M+2 or M+3 isotopic peaks [3]. Therefore, substitution based solely on the 'deuterated' designation without verifying the exact number of labels and their analytical performance can invalidate a validated bioanalytical method.

Dolutegravir-d6 Procurement Evidence: A Head-to-Head Comparison of Isotopic Purity, MS Specificity, and Analytical Suitability


Isotopic Purity and Deuterium Incorporation: Quantified Advantage Over Unlabeled and Lower-Labeled Analogs

Dolutegravir-d6 is supplied with a certified chemical purity exceeding 99.50% as determined by HPLC, which is a standard for high-purity research compounds . Critically, its isotopic enrichment is specified as >98% deuterium incorporation at the six labeled positions. This high degree of deuteration directly contrasts with dolutegravir-d3 or dolutegravir-d5, where the reduced number of deuterium labels (3 or 5, respectively) leads to a lower mass shift and a statistically higher probability of interference from the analyte's natural M+2 or M+3 isotopic abundance peaks [1]. The use of a d6-labeled analog provides a nominal mass increase of +6 Da, effectively moving the internal standard's MS signal into a 'silent' region of the spectrum, thereby minimizing crosstalk and enhancing the lower limit of quantitation (LLOQ) [2].

Stable Isotope Labeling Isotopic Purity Mass Spectrometry

MRM Transition Specificity: Validated MS/MS Parameters Differentiating Dolutegravir-d6 from Dolutegravir

A validated HPLC-MS/MS method for dolutegravir quantitation in human plasma utilized a deuterated internal standard (DTG-IS) with a precursor/product transition of m/z 428.1 → 283.1, which is specific to the d6-labeled compound [1]. In contrast, the unlabeled analyte, dolutegravir, was monitored using the transition m/z 420.1 → 136.0 [1]. This distinct MS/MS fragmentation pathway for the internal standard ensures that the IS signal is not derived from in-source fragmentation of the analyte or from co-eluting matrix components sharing the same nominal mass [2]. A lower-labeled analog (e.g., dolutegravir-d3 with m/z 423.1) would have a precursor ion with a mass defect closer to the analyte, increasing the risk of interference in low-resolution MS instruments.

LC-MS/MS MRM Transitions Bioanalysis

Chromatographic Co-Elution and Absence of Deuterium Isotope Effect: Ensuring Accurate Quantification

A critical performance attribute for a SIL-IS is its ability to co-elute with the unlabeled analyte, thereby experiencing identical ion suppression or enhancement effects in the MS source. In the validated LC-MS/MS method, dolutegravir-d6 exhibited a retention time (RT) identical to that of unlabeled dolutegravir under the specified reversed-phase conditions, with no observable chromatographic deuterium isotope effect [1]. This is in contrast to some deuterated compounds (particularly those with labels near polar functional groups), where a slight shift in RT can occur, leading to differential matrix effects and reduced assay precision [2]. The consistent co-elution of dolutegravir-d6 was a factor in achieving a method precision of ≤9.1% CV and accuracy of ≤6.5% deviation [1].

Chromatography Isotope Effect Method Validation

Metabolic Stability: The Deuterium Isotope Effect Does Not Alter Dolutegravir-d6's Suitability as a Tracer

While deuteration is often investigated for its potential to improve a drug's metabolic stability via the kinetic isotope effect (KIE), for a SIL-IS like dolutegravir-d6, any significant alteration in metabolism relative to the unlabeled drug is undesirable. It would cause the IS to behave differently from the analyte in vivo, invalidating its use in studies requiring a tracer. The primary metabolic pathway for dolutegravir is glucuronidation by UGT1A1, a reaction that does not involve breaking a carbon-deuterium bond, and thus exhibits a negligible primary KIE [1]. This means dolutegravir-d6's metabolic profile closely mimics that of unlabeled dolutegravir, allowing it to accurately track the parent compound through absorption, distribution, metabolism, and excretion (ADME) processes [2]. In vitro studies confirm that dolutegravir is metabolically stable, with minimal Phase I metabolism, further reducing the potential for any deuterium-related divergence [3].

Metabolic Stability Deuterium Isotope Effect Pharmacokinetics

Primary Research and Industrial Applications for Dolutegravir-d6 Based on Its Validated Analytical Performance


Quantitative Bioanalysis of Dolutegravir in Clinical Pharmacokinetic Studies

Dolutegravir-d6 is the optimal internal standard for the accurate quantification of dolutegravir in human plasma and other biological matrices using LC-MS/MS. The validated MRM transition (m/z 428.1 → 283.1) and the absence of a chromatographic isotope effect ensure high precision (CV ≤9.1%) and accuracy (deviation ≤6.5%) across a dynamic range of 5 to 10,000 ng/mL [1]. This method has been successfully applied to pediatric clinical trial samples, demonstrating its suitability for regulated bioanalysis [1].

Therapeutic Drug Monitoring (TDM) and Adherence Assessment in HIV Research

For research studies investigating the relationship between dolutegravir plasma concentrations and virologic outcomes, dolutegravir-d6 serves as a robust internal standard to correct for matrix effects inherent in plasma samples from diverse patient populations [2]. Its high isotopic purity (>98% deuterium incorporation) minimizes interference from endogenous compounds and co-medications, enabling reliable TDM in resource-limited settings where sample quality may vary [3].

In Vitro Drug-Drug Interaction (DDI) and Transporter Studies

When investigating dolutegravir as a substrate or inhibitor of drug transporters (e.g., OCT2, P-gp) or metabolizing enzymes (e.g., UGT1A1) in cell-based assays, dolutegravir-d6 can be employed as an internal standard for quantifying intracellular accumulation of unlabeled dolutegravir [4]. The negligible metabolic deuterium isotope effect ensures that the tracer's behavior faithfully represents the unlabeled compound's transport and metabolism, which is critical for generating accurate kinetic parameters (e.g., Km, Vmax) [5].

Method Development and Cross-Validation for Generic Dolutegravir Formulations

In the development of bioequivalence studies for generic dolutegravir products, dolutegravir-d6 is a key reagent for method development and validation according to regulatory guidelines (e.g., FDA, EMA) [6]. Its distinct +6 Da mass shift and validated MS/MS parameters facilitate the establishment of highly selective, sensitive, and reproducible LC-MS/MS methods that meet stringent acceptance criteria for incurred sample reanalysis (ISR) [1].

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